Boc-6-chloro-DL-tryptophan chemical properties
Boc-6-chloro-DL-tryptophan chemical properties
An In-Depth Technical Guide to Boc-6-chloro-DL-tryptophan: Properties, Applications, and Protocols for Advanced Research
Introduction
Boc-6-chloro-DL-tryptophan is a synthetically modified amino acid that serves as a crucial building block for researchers in peptide chemistry, drug discovery, and materials science. As a derivative of the essential amino acid tryptophan, it features two key modifications that impart unique chemical properties: a chlorine atom at the 6-position of the indole ring and a tert-butoxycarbonyl (Boc) protecting group on the α-amine.
This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of the chemical and physical properties of Boc-6-chloro-DL-tryptophan. It delves into its reactivity, stability, and core applications, with a particular focus on its role in solid-phase peptide synthesis (SPPS) and its potential in medicinal chemistry. By synthesizing technical data with practical, field-proven insights, this document aims to serve as an authoritative resource for the effective utilization of this versatile compound.
Core Chemical Identity and Properties
The unique characteristics of Boc-6-chloro-DL-tryptophan arise from the interplay between its tryptophan scaffold, the electron-withdrawing chloro substituent, and the acid-labile Boc protecting group. The DL- designation indicates that this product is a racemic mixture of both the D- and L-enantiomers.
The presence of the chlorine atom on the indole ring is particularly significant. Halogenation of amino acids is a common strategy in medicinal chemistry to enhance the metabolic stability and biological activity of resulting peptides.[][2] The Boc group provides temporary protection of the α-amine, preventing unwanted side reactions during peptide coupling and allowing for controlled, sequential chain elongation.[]
Table 1: Core Identifiers and Physicochemical Properties of Boc-6-chloro-DL-tryptophan
| Property | Value | Source(s) |
| CAS Number | 1219193-65-3 | [4][5] |
| Molecular Formula | C₁₆H₁₉ClN₂O₄ | [4] |
| Molecular Weight | 338.79 g/mol | [4] |
| Appearance | White solid | [4] |
| Synonyms | 6-Chloro-N-Boc-DL-tryptophan, Boc-DL-6-Chlorotryptophan, Boc-DL-Trp(6-Cl)-OH | [4] |
| Predicted Boiling Point | 560.8 ± 50.0 °C | [4] |
| Predicted Density | 1.338 ± 0.06 g/cm³ | [4] |
| Predicted pKa | 3.84 ± 0.10 | [4] |
| Storage Temperature | Room Temperature | [4] |
Chemical Reactivity and Stability
Understanding the reactivity of Boc-6-chloro-DL-tryptophan is fundamental to its successful application. Its chemical behavior is dominated by the Boc protecting group and the chlorinated indole side chain.
The Nα-Boc Protecting Group: A Cornerstone of Peptide Synthesis
The tert-butoxycarbonyl (Boc) group is one of the most widely used amine protecting groups in organic synthesis. Its popularity stems from its remarkable stability under a wide range of conditions, including basic, nucleophilic, and hydrogenolytic environments, while being readily removable under mild acidic conditions.[6][7]
This acid-lability is the cornerstone of Boc-based solid-phase peptide synthesis. The deprotection is typically achieved using trifluoroacetic acid (TFA), which cleaves the carbamate to release the free amine, along with carbon dioxide and the stable tert-butyl cation.[][8]
The 6-Chloro-Indole Side Chain
The indole side chain of tryptophan is known to be susceptible to degradation, particularly through oxidation.[9] The introduction of an electron-withdrawing chlorine atom at the 6-position modifies the electron density of the aromatic ring system. This substitution can increase the stability of the indole ring against oxidative degradation, a desirable trait during the multiple chemical steps of peptide synthesis and for the final peptide product.
General Stability and Storage
Boc-6-chloro-DL-tryptophan is generally stable under normal laboratory conditions.[10] For long-term integrity, it should be stored at room temperature in a tightly sealed container, protected from moisture.[4] It is incompatible with strong oxidizing agents, which could potentially degrade the indole ring.[10]
Applications in Research and Development
The primary application of Boc-6-chloro-DL-tryptophan is as a specialized building block in the synthesis of peptides and peptidomimetics.
Solid-Phase Peptide Synthesis (SPPS)
In SPPS, Boc-6-chloro-DL-tryptophan allows for the precise incorporation of a chlorinated tryptophan residue into a growing peptide chain. The use of halogenated amino acids can confer valuable properties to the resulting peptide, such as increased binding affinity, enhanced biological activity, and improved resistance to enzymatic degradation.[]
This protocol describes a representative cycle for coupling Boc-6-chloro-DL-tryptophan to a resin-bound peptide with a free N-terminal amine.
Materials:
-
Peptide-resin with a free amine (e.g., MBHA resin)
-
Boc-6-chloro-DL-tryptophan
-
N,N'-Diisopropylcarbodiimide (DIC) or HBTU/HATU
-
N-Hydroxybenzotriazole (HOBt) (if using DIC)
-
Dichloromethane (DCM), peptide synthesis grade
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Trifluoroacetic acid (TFA)
-
Diisopropylethylamine (DIPEA)
Step-by-Step Methodology:
-
Resin Swelling: Swell the peptide-resin in DCM for 30 minutes, followed by washing with DMF (3x).
-
Boc Deprotection:
-
Treat the resin with a solution of 50% TFA in DCM for 2 minutes. Drain.
-
Treat again with 50% TFA in DCM for 20-30 minutes to ensure complete removal of the previous Boc group.
-
Wash the resin thoroughly with DCM (3x) and then DMF (3x) to remove residual acid.
-
-
Neutralization:
-
Treat the resin with a solution of 10% DIPEA in DMF for 2 minutes (2x) to neutralize the protonated N-terminal amine.
-
Wash the resin with DMF (5x) to remove excess base.
-
-
Amino Acid Activation & Coupling:
-
In a separate vessel, dissolve Boc-6-chloro-DL-tryptophan (3 eq.), HOBt (3 eq.), and DIC (3 eq.) in DMF. Alternatively, use HBTU (3 eq.) and DIPEA (6 eq.).
-
Allow the activation mixture to react for 5-10 minutes.
-
Add the activated amino acid solution to the neutralized resin.
-
Agitate the reaction vessel for 1-2 hours at room temperature.
-
-
Washing: Wash the resin thoroughly with DMF (3x) and DCM (3x) to remove unreacted reagents and byproducts.
-
Cycle Completion: The resin is now ready for the next deprotection and coupling cycle. A small sample can be taken for a Kaiser test to confirm the completion of the coupling reaction.
Drug Discovery and Medicinal Chemistry
The unprotected analog, 6-chloro-L-tryptophan, has been identified as a potential inhibitor of Indoleamine 2,3-dioxygenase (IDO).[] IDO is a critical enzyme in the kynurenine pathway, which metabolizes tryptophan. This pathway is a key regulator of immune responses; its upregulation in many cancers allows tumors to evade the immune system. Therefore, inhibitors of IDO are actively being pursued as cancer immunotherapeutics. Boc-6-chloro-DL-tryptophan serves as a valuable precursor for synthesizing derivatives and probes to study the IDO pathway and develop novel therapeutic agents.
Sources
- 2. nbinno.com [nbinno.com]
- 4. Boc-6-chloro-DL-tryptophan CAS#: 1219193-65-3 [amp.chemicalbook.com]
- 5. Boc-6-chloro-DL-tryptophan (1 x 500 mg) | Alchimica [shop.alchimica.cz]
- 6. Boc-Protected Amino Groups [organic-chemistry.org]
- 7. peptide.com [peptide.com]
- 8. youtube.com [youtube.com]
- 9. Reactivity and degradation products of tryptophan in solution and proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. fishersci.com [fishersci.com]
